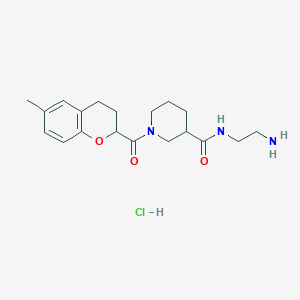

N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride

Description

Chemical Structure and Key Features N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide hydrochloride is a synthetic small molecule characterized by:

Properties

IUPAC Name |

N-(2-aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3.ClH/c1-13-4-6-16-14(11-13)5-7-17(25-16)19(24)22-10-2-3-15(12-22)18(23)21-9-8-20;/h4,6,11,15,17H,2-3,5,7-10,12,20H2,1H3,(H,21,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIFJNFFBKZLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2)C(=O)N3CCCC(C3)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide;hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a piperidine ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that yield the desired chromene and piperidine derivatives. Detailed synthesis protocols can be found in various research articles highlighting the importance of structural modifications for enhancing biological activity .

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that such compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide were shown to possess moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been noted for its ability to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor models. The mechanism appears to involve the activation of specific cellular pathways that promote cell death and inhibit proliferation .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been evaluated for their ability to inhibit AChE effectively, suggesting a potential therapeutic application in cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Research indicates that modifications in the piperidine moiety and chromene core can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Enhanced antimicrobial activity |

| Hydroxyl substitutions | Improved enzyme inhibition |

| Alkyl chain length | Affects receptor binding affinity |

This table summarizes key findings from various studies that emphasize how specific structural features correlate with biological efficacy .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of piperidine derivatives exhibited varying degrees of antibacterial activity against multiple strains. The most effective compounds were those with specific electron-withdrawing groups attached to the aromatic rings .

- Cancer Cell Studies : In vitro studies using FaDu hypopharyngeal tumor cells showed that certain derivatives could induce apoptosis more effectively than standard chemotherapy agents like bleomycin .

- Neuroprotective Effects : A recent investigation into AChE inhibitors highlighted the potential of compounds similar to N-(2-Aminoethyl)-1-(6-methyl-3,4-dihydro-2H-chromene-2-carbonyl)piperidine-3-carboxamide for treating Alzheimer's disease by reducing amyloid-beta aggregation .

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.